3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3-fluoro-4-methoxyphenyl)methyl]-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3-fluoro-4-methoxyphenyl)methyl]-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one
Brand Name: Vulcanchem
CAS No.: 1029769-94-5
VCID: VC11803053
InChI: InChI=1S/C25H18ClFN4O3/c1-14-3-9-18-22(32)19(25-29-23(30-34-25)16-5-7-17(26)8-6-16)13-31(24(18)28-14)12-15-4-10-21(33-2)20(27)11-15/h3-11,13H,12H2,1-2H3
SMILES: CC1=NC2=C(C=C1)C(=O)C(=CN2CC3=CC(=C(C=C3)OC)F)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Molecular Formula: C25H18ClFN4O3
Molecular Weight: 476.9 g/mol

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3-fluoro-4-methoxyphenyl)methyl]-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one

CAS No.: 1029769-94-5

Cat. No.: VC11803053

Molecular Formula: C25H18ClFN4O3

Molecular Weight: 476.9 g/mol

* For research use only. Not for human or veterinary use.

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3-fluoro-4-methoxyphenyl)methyl]-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one - 1029769-94-5

Specification

CAS No. 1029769-94-5
Molecular Formula C25H18ClFN4O3
Molecular Weight 476.9 g/mol
IUPAC Name 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3-fluoro-4-methoxyphenyl)methyl]-7-methyl-1,8-naphthyridin-4-one
Standard InChI InChI=1S/C25H18ClFN4O3/c1-14-3-9-18-22(32)19(25-29-23(30-34-25)16-5-7-17(26)8-6-16)13-31(24(18)28-14)12-15-4-10-21(33-2)20(27)11-15/h3-11,13H,12H2,1-2H3
Standard InChI Key OHFTUEFFIANKNY-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=C1)C(=O)C(=CN2CC3=CC(=C(C=C3)OC)F)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Canonical SMILES CC1=NC2=C(C=C1)C(=O)C(=CN2CC3=CC(=C(C=C3)OC)F)C4=NC(=NO4)C5=CC=C(C=C5)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name reflects its intricate architecture: a 1,8-naphthyridine core substituted with a 1,2,4-oxadiazole ring at position 3, a 3-fluoro-4-methoxybenzyl group at position 1, and a methyl group at position 7. Key properties are summarized below:

PropertyValue
Molecular FormulaC₂₅H₁₈ClFN₄O₃
Molecular Weight476.9 g/mol
Canonical SMILESCC1=NC2=C(C=C1)C(=O)C(=CN2CC3=CC(=C(C=C3)OC)F)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Topological Polar Surface Area94.9 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors8

The 1,2,4-oxadiazole moiety contributes to metabolic stability and ligand-receptor interactions, while the naphthyridine core offers π-π stacking potential for binding aromatic residues in biological targets .

Synthesis and Structural Optimization

Synthetic Route

While explicit details of the synthesis are proprietary, the general pathway involves sequential cyclization and coupling reactions. A plausible route includes:

  • Naphthyridine Core Formation: Condensation of 2-aminonicotinaldehyde with methyl acetoacetate under basic conditions to yield 7-methyl-1,8-naphthyridin-4-one.

  • Oxadiazole Ring Construction: Reaction of 4-chlorobenzamide with hydroxylamine and cyanogen bromide to form 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.

  • Coupling via Nucleophilic Substitution: The oxadiazole intermediate is coupled to the naphthyridine core using a Mitsunobu reaction, followed by alkylation with 3-fluoro-4-methoxybenzyl bromide.

Challenges in Structural Modification

Modifications to the naphthyridine core, such as removing the 8-hydroxyl group or replacing the oxadiazole with alternative heterocycles (e.g., triazoles), have been shown to reduce antiparasitic activity in analogous compounds . For instance, methylation of the hydroxyl group in similar structures decreased potency by 30%, highlighting the importance of hydrogen-bonding interactions .

Pharmacokinetics and Toxicity Considerations

Toxicity Risks

  • Mitochondrial Toxicity: Phenotypic screening of related naphthyridines revealed pIC₅₀ values of 4.9 in cell health assays, indicating potential hepatotoxicity .

  • BSEP Inhibition: Oxadiazole derivatives can inhibit the bile salt export pump (BSEP) at pIC₅₀ = 4.8, risking cholestatic injury .

Therapeutic Applications and Future Directions

Targeted Indications

  • Infectious Diseases: Given the antileishmanial activity of analogs, this compound could address drug-resistant visceral leishmaniasis.

  • Oncology: Kinase inhibition profiles support exploration in tyrosine kinase-driven cancers.

Development Challenges

  • Solubility: The LogP of 3.2 predicts poor aqueous solubility, necessitating formulation strategies like nanoemulsions.

  • Off-Target Effects: Prioritization of MoA studies is critical to mitigate toxicity risks .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator